5alpha-Androst-8(14)-ene-3,17-dione is a complex organic compound belonging to the class of steroids. It is characterized by a unique multi-ring structure derived from cyclopenta[a]phenanthrene, featuring specific stereochemistry that contributes to its biological activity. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly in the context of steroid hormone synthesis and pharmacological studies.
The compound's chemical formula is C19H24O2, with a CAS number of 17305-45-2. It is synthesized through various chemical methods, often starting from simpler steroid precursors. The compound's structural characteristics make it a significant subject of study in organic chemistry and biochemistry.
5alpha-Androst-8(14)-ene-3,17-dione is classified as a steroid due to its multi-ring structure and presence of ketone functional groups at positions 3 and 17. It falls under the category of androgens, which are hormones that regulate the development of male characteristics.
The synthesis of 5alpha-Androst-8(14)-ene-3,17-dione typically involves multi-step reactions that require careful control of conditions to achieve high yields. One common method starts with steroid precursors such as stanolone acetate, which undergoes bromination followed by dehydrobromination to introduce the necessary double bond in the structure.
The molecular structure of 5alpha-Androst-8(14)-ene-3,17-dione consists of four fused rings typical of steroid compounds. The presence of double bonds and ketone groups at specific positions significantly influences its reactivity and biological activity.
5alpha-Androst-8(14)-ene-3,17-dione participates in several types of chemical reactions:
The mechanism by which 5alpha-Androst-8(14)-ene-3,17-dione exerts its effects varies depending on its application in medicinal chemistry. It may interact with specific molecular targets such as:
Relevant analyses indicate that the compound's stability and reactivity are influenced by its functional groups and stereochemistry .
5alpha-Androst-8(14)-ene-3,17-dione has several notable applications:
This compound continues to be an important subject of research due to its diverse applications across various scientific fields.
The systematic IUPAC name for the compound is (5S,9R,10S,13S)-10,13-dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione [3]. This nomenclature precisely defines its stereochemistry and functional groups:
Table 1: Key Identifiers of 5α-Androst-8(14)-ene-3,17-dione
| Property | Value |
|---|---|
| CAS Registry Number | 17305-45-2 |
| Molecular Formula | C₁₉H₂₆O₂ |
| Molecular Weight | 286.4 g/mol |
| Canonical SMILES | CC12CCC(=O)CC1CCC3=C4CCC(=O)C4(CCC23)C |
| Isomeric SMILES | C[C@]12CCC(=O)C[C@@H]1CCC3=C4CCC(=O)[C@]4(CC[C@H]23)C |
The core structure comprises a cyclopenta[a]phenanthrene system—a fusion of three cyclohexane rings (A, B, C) and one cyclopentane ring (D). Key features include:
Structural Depiction:
A-B Ring Fusion (trans) ↓ 19 ┌─C1─────────────── C11 │ │ α β C18─C2 C3=O │ │ │ C4 C12 │ C10 │ │ └─C9─C8=C14──C13─C17=O │ │ C7 C15 Distinctive structural differences from related isomers:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5